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5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide

ZTP riboswitch isothermal titration calorimetry RNA-ligand binding

5-Amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide (designated p-1-pyridinyl-AICA, compound is a synthetic analog of the natural bacterial riboswitch ligand 5-aminoimidazole-4-carboxamide riboside 5′-monophosphate (ZMP), in which the ribose-phosphate moiety is replaced by a pyridin-4-yl group. It binds the Fusobacterium ulcerans ZTP riboswitch with a dissociation constant (Kd) of 1.0 ± 0.3 μM as determined by isothermal titration calorimetry (ITC) and has been co-crystallized with its RNA target at 3.2 Å resolution (PDB ID: 6WZR), revealing a π-π stacking interaction between the pyridine moiety and the conserved nucleobase G63.

Molecular Formula C9H9N5O
Molecular Weight 203.2 g/mol
CAS No. 1803605-78-8
Cat. No. B1446044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide
CAS1803605-78-8
Molecular FormulaC9H9N5O
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1N2C=NC(=C2N)C(=O)N
InChIInChI=1S/C9H9N5O/c10-8-7(9(11)15)13-5-14(8)6-1-3-12-4-2-6/h1-5H,10H2,(H2,11,15)
InChIKeyJYYYJULWGCNUJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide (CAS 1803605-78-8): A Structurally Validated Synthetic Ligand for ZTP Riboswitch Procurement


5-Amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide (designated p-1-pyridinyl-AICA, compound 7) is a synthetic analog of the natural bacterial riboswitch ligand 5-aminoimidazole-4-carboxamide riboside 5′-monophosphate (ZMP), in which the ribose-phosphate moiety is replaced by a pyridin-4-yl group [1]. It binds the Fusobacterium ulcerans ZTP riboswitch with a dissociation constant (Kd) of 1.0 ± 0.3 μM as determined by isothermal titration calorimetry (ITC) and has been co-crystallized with its RNA target at 3.2 Å resolution (PDB ID: 6WZR), revealing a π-π stacking interaction between the pyridine moiety and the conserved nucleobase G63 [1][2]. The compound is commercially available (e.g., LeYan catalog no. 2101576, purity 95%) and was employed in the primary study as a commercially sourced material, with identity independently confirmed by in-house synthesis yielding binding constants within 2-fold [1].

Why Generic Substitution Fails for 5-Amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide: Quantified Affinity and Activation Gaps Among 1-Position Analogs and Regioisomers


The closely related analog AICA (unsubstituted at the 1-position) binds the ZTP riboswitch with Kd = 41 ± 4 μM, approximately 40-fold weaker than the target compound [1]. The p-1-piperidinyl analog (compound 8) displays a Kd of 11 ± 1 μM, approximately 11-fold weaker binding [1]. Furthermore, the meta-pyridinyl regioisomer (compound 13) shows stronger equilibrium binding (Kd = 0.60 ± 0.06 μM) but comparable transcription activation (T50 = 5.8 ± 1.5 μM vs 5.7 ± 0.9 μM for the para isomer), while the ortho isomer (compound 12) exhibits a divergent profile with ~5.6-fold weaker equilibrium binding (Kd = 5.6 ± 3.2 μM) yet similar T50 (4.8 ± 0.9 μM) [1]. These quantitative differences underscore that neither the parent AICA scaffold, alternative 1-position heterocycles, nor pyridinyl regioisomers can be assumed interchangeable for ZTP riboswitch-targeted studies. Each substitution or positional change produces a distinct binding affinity, kinetic behavior, and cellular activation profile that materially affects experimental outcomes [1].

Product-Specific Quantitative Evidence Guide: 5-Amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide vs Closest Analogs


Equilibrium Binding Affinity: ~41-Fold Improvement Over Unsubstituted AICA and ~11-Fold Over Piperidinyl Analog

The target compound binds the F. ulcerans ZTP riboswitch with Kd = 1.0 ± 0.3 μM (commercially sourced) and 1.4 ± 0.2 μM (independently synthesized), representing a ~41-fold improvement over unsubstituted AICA (compound 2, Kd = 41 ± 4 μM) and a ~11-fold improvement over p-1-piperidinyl-AICA (compound 8, Kd = 11 ± 1 μM commercial; 8.7 ± 1.4 μM synthesized) [1]. These head-to-head ITC measurements confirm that the pyridin-4-yl substituent at the 1-position provides substantially greater binding affinity than either hydrogen or a piperidine ring [1].

ZTP riboswitch isothermal titration calorimetry RNA-ligand binding

Transcription Activation Potency: ~6.5-Fold More Potent Than Natural Ligand ZMP Under Non-Equilibrium Conditions

In single-round transcription termination assays with the F. ulcerans ZTP riboswitch, the target compound achieves half-maximal activation at T50 = 5.7 ± 0.9 μM, compared with T50 = 37 ± 12 μM for the natural ligand ZMP (compound 1), representing a ~6.5-fold improvement in potency [1]. It also outperforms the piperidinyl analog (compound 8, T50 = 16 ± 3 μM) by ~2.8-fold [1]. This enhanced potency under non-equilibrium conditions is attributed to a faster association rate (kon), as the compound binds more weakly than ZMP at equilibrium yet activates transcription more potently [1].

transcription termination assay riboswitch activation kinetic control

Regiochemical Differentiation: Para vs Meta vs Ortho Pyridinyl Isomers Exhibit Quantitatively Distinct Binding and Activation Profiles

Among pyridinyl-AICA regioisomers, the para isomer (target compound) exhibits Kd = 1.0 ± 0.3 μM and T50 = 5.7 ± 0.9 μM, while the meta isomer (compound 13) binds ~1.7-fold tighter (Kd = 0.60 ± 0.06 μM) with comparable transcription activation (T50 = 5.8 ± 1.5 μM), and the ortho isomer (compound 12) shows ~5.6-fold weaker equilibrium binding (Kd = 5.6 ± 3.2 μM) yet similar T50 (4.8 ± 0.9 μM) [1]. In the para isomer co-crystal structure (PDB 6WZR), the pyridine moiety engages G63 via π-π stacking only, with the pyridine nitrogen positioned ~4.5 Å from the G63 2′-OH, precluding hydrogen bond formation; in contrast, the meta isomer accepts a hydrogen bond at ~3.0 Å from the 2′-OH of G63 [1][2]. These regiochemistry-dependent interaction modes yield distinct binding thermodynamics and kinetics, providing orthogonal starting points for structure-guided optimization [1].

regiochemistry structure-activity relationship pyridinyl-AICA isomers

Experimentally Determined Co-Crystal Structure (PDB 6WZR) Enabling Structure-Based Optimization vs Analogs Lacking Structural Data

The co-crystal structure of the target compound bound to the F. ulcerans ZTP riboswitch aptamer domain has been determined at 3.2 Å resolution and deposited as PDB 6WZR [2]. The structure reveals that the pyridine moiety of the para isomer stacks on the conserved nucleobase G63, with the pyridine nitrogen positioned ~4.5 Å from the G63 2′-OH, compensating for the lost ribose-phosphate hydrogen-bonding network of the natural ligand ZMP [1]. In contrast, co-crystallization attempts with the piperidinyl analog (compound 8) and other SMM hits (compounds 3 and 4) failed to yield diffraction-quality crystals [1]. This experimentally validated binding mode provides a direct template for computational docking, molecular dynamics simulations, and rational design of next-generation riboswitch modulators [1].

X-ray crystallography RNA-ligand co-crystal structure-based drug design

Commercial Availability and Identity Verification vs Regioisomers Requiring Custom Synthesis

The target compound was employed in the primary study as a commercially sourced material and is presently available from multiple chemical suppliers (e.g., LeYan catalog no. 2101576, purity 95%) . The original study confirmed the chemical identity of the commercially obtained material through independent in-house synthesis, yielding a binding constant of Kd = 1.4 ± 0.2 μM—within 2-fold of the commercial material (Kd = 1.0 ± 0.3 μM)—validating that the commercially sourced compound is the active species [1]. In contrast, the meta and ortho pyridinyl regioisomers and the piperidinyl analog required custom synthesis for comparative evaluation, and the meta isomer is not as widely listed in vendor catalogs [1].

commercial sourcing chemical procurement ZTP riboswitch tool compound

Best Research and Industrial Application Scenarios for 5-Amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide Based on Quantified Differentiation Evidence


Biophysical Characterization of ZTP Riboswitch–Ligand Interactions via ITC and In-Line Probing

With a validated Kd of 1.0 ± 0.3 μM and robust protection of the ZTP riboswitch in in-line probing assays [1], this compound serves as a high-affinity, non-natural reference ligand for benchmarking equilibrium and structural probing experiments. Its ~41-fold affinity advantage over unsubstituted AICA [1] ensures that binding saturation can be achieved at low micromolar concentrations, reducing ligand consumption and enabling precise thermodynamic profiling (ΔH = −19 ± 2 kcal mol⁻¹) [1].

Structure-Guided Design and Optimization of Riboswitch-Targeted Antibacterial Agents

The availability of a co-crystal structure (PDB 6WZR, 3.2 Å) [2] demonstrating π-π stacking with G63 without hydrogen bonding to the G63 2′-OH provides a validated template for computational chemistry workflows, including docking, molecular dynamics, and free-energy perturbation calculations. The para-specific binding mode (pyridine N ~4.5 Å from 2′-OH) [1] offers a distinct pharmacophoric geometry compared with the hydrogen-bonding meta isomer (3.0 Å), enabling scaffold hopping and fragment growing strategies that explore non-canonical RNA interactions [1].

Kinetic Mechanistic Studies of Transcription-Coupled Riboswitch Function

The compound's T50 of 5.7 ± 0.9 μM in single-round transcription termination assays—~6.5-fold more potent than the natural ligand ZMP [1]—makes it a superior tool for investigating the kinetic control mechanism of ZTP riboswitches. Its faster association rate (kon), inferred from stronger transcription activation despite weaker equilibrium binding compared with ZMP [1], allows researchers to probe the relationship between ligand binding kinetics and transcriptional decision-making within the short temporal window of riboswitch folding.

Reference Standard for Riboswitch Ligand Screening and Assay Development

As a commercially available , identity-verified (independent synthesis confirmed within 2-fold Kd) [1], and structurally characterized [2] compound, it is uniquely suited as a positive control in high-throughput screening campaigns targeting ZTP riboswitches. Its well-defined activity profile across equilibrium binding, transcription activation, and in-line probing assays [1] provides a multi-parametric benchmark for validating assay performance and for normalizing inter-laboratory data, a role that custom-synthesized or uncharacterized analogs cannot fulfill.

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